molecular formula C11H10ClNOS2 B2679354 2-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,3-thiazole CAS No. 692287-97-1

2-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,3-thiazole

Cat. No.: B2679354
CAS No.: 692287-97-1
M. Wt: 271.78
InChI Key: IYUBOYRFXMFXOX-UHFFFAOYSA-N
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Description

2-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a chloro group and a sulfanyl-methyl group attached to a methoxyphenyl ring. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,3-thiazole typically involves the reaction of 2-chloro-1,3-thiazole with 4-methoxybenzenethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,3-thiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the substituents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted thiazoles with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,3-thiazole: Lacks the sulfanyl-methyl and methoxyphenyl substituents.

    5-(4-Methoxyphenyl)-1,3-thiazole: Lacks the chloro and sulfanyl-methyl substituents.

    2-Chloro-5-methyl-1,3-thiazole: Lacks the methoxyphenyl and sulfanyl groups.

Uniqueness

2-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-5-[(4-methoxyphenyl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNOS2/c1-14-8-2-4-9(5-3-8)15-7-10-6-13-11(12)16-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUBOYRFXMFXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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